
2-(4-anilinoquinazolin-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazolinone and its derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities . They are considered important for the synthesis of diverse molecules with physiological significance and pharmacological uses .
Synthesis Analysis
Quinazolinone derivatives can be synthesized through various methods. One common approach involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, one aromatic (a benzene ring) and the other containing two nitrogen atoms .Chemical Reactions Analysis
Quinazolinone derivatives can undergo a variety of chemical reactions. For example, they can react with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Wissenschaftliche Forschungsanwendungen
Antiviral and Neuroprotective Effects
A study by (Ghosh et al., 2008) explored the therapeutic efficacy of a novel anilidoquinoline derivative in treating Japanese encephalitis. The compound exhibited significant antiviral and antiapoptotic effects in vitro, leading to decreased viral load and increased survival in infected mice.
Structural and Fluorescence Properties
Research by (Karmakar et al., 2007) focused on the structural aspects of two amide-containing isoquinoline derivatives. These compounds demonstrated interesting gel formation and fluorescence emission properties, indicating potential applications in material science and bioimaging.
Antimicrobial Activity
A study conducted by (Ghosh et al., 2015) synthesized novel triazoloquinazoline derivatives with significant antimicrobial activity. Compounds substituted with halogen groups exhibited notable efficacy against various microbes, suggesting their potential as antimicrobial agents.
Anti-inflammatory and Analgesic Activities
(Alagarsamy et al., 2015) synthesized a series of quinazolinyl acetamides and investigated their analgesic and anti-inflammatory activities. One compound showed potent activities and was found to be moderately more potent than diclofenac sodium, with only mild ulcerogenic potential.
Antitumor and Antifungal Activities
A study by (El-Bayouki et al., 2011) synthesized novel quinazolinone derivatives with biologically active moieties. Screening of selected compounds showed potential antitumor and antifungal activities, with one compound exhibiting high activity against Aspergillus ochraceus.
Study of Cell Physiology
(Asad et al., 2017) linked tertiary amines to a photoremovable protecting group for photoactivation, demonstrating efficient release of bioactive molecules. This methodology can be applied to activate gene editing tools like CRISPR-Cas9, highlighting its significance in studying cell physiology.
Protein Kinase Inhibition
(Shewchuk et al., 2000) detailed the binding mode of 4-anilinoquinazolines with cyclin-dependent kinase 2 and p38 kinase. This research provides insights into the design of protein kinase inhibitors, a crucial area in the development of cancer therapies.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-anilinoquinazolin-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c23-15-22(12-6-7-13-22)27-19(28)14-29-21-25-18-11-5-4-10-17(18)20(26-21)24-16-8-2-1-3-9-16/h1-5,8-11H,6-7,12-14H2,(H,27,28)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTCSIFRQBBLEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-anilinoquinazolin-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

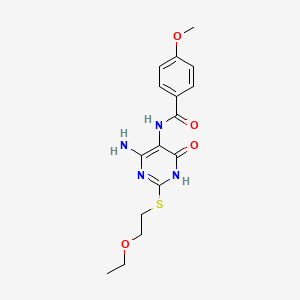
![6-(3-Fluorobenzyl)-5,7-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2738950.png)
![N-(2,4-difluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2738953.png)
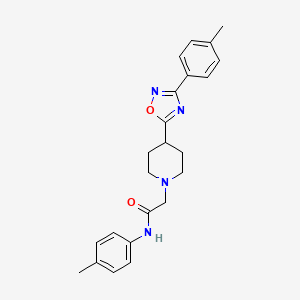
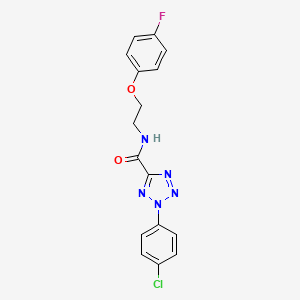
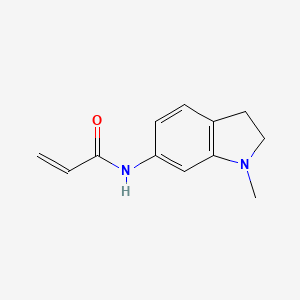
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2738958.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)
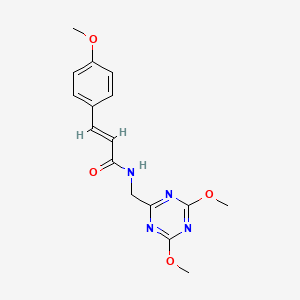
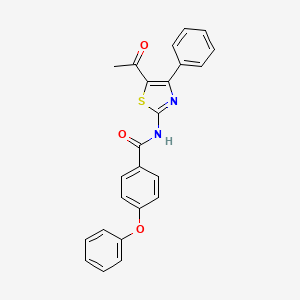
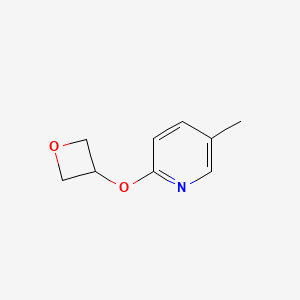
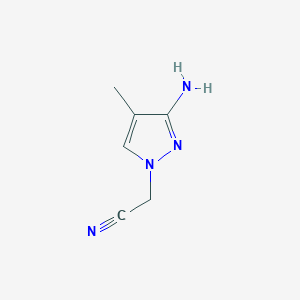
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2738967.png)
